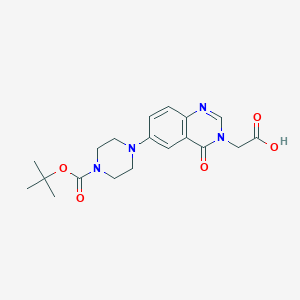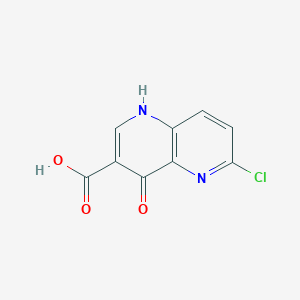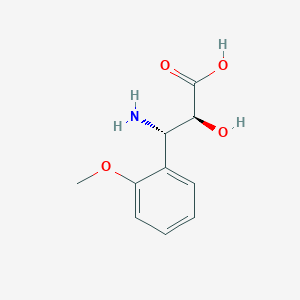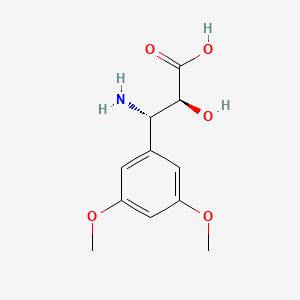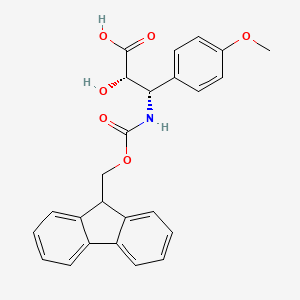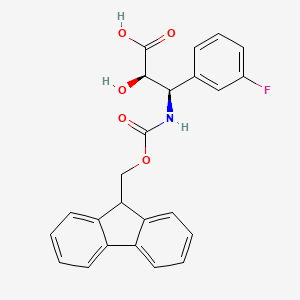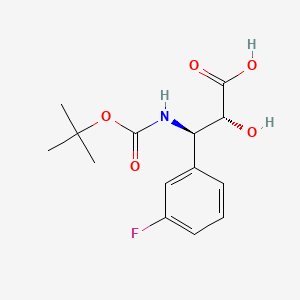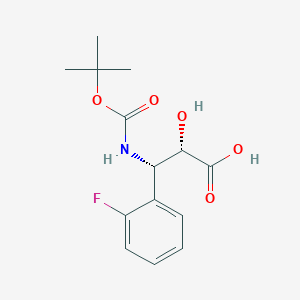
7-(Chloromethyl)quinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, an intermediate in the synthesis of various quinoline derivatives, demonstrates significant anticancer activity. Microwave synthesis methods offer high yields and short reaction times, making them advantageous. The synthesized compounds, including those derived from 7-(Chloromethyl)quinoline, exhibit potent activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Diverse Pharmacological Profiles
The structure of 7-chloro-4-(piperazin-1-yl)quinoline is crucial in medicinal chemistry, exhibiting a wide range of pharmacological profiles. This includes applications as antimalarial, antiparasitic, anti-HIV, antidiabetic, and anticancer agents, among others. This review highlights the comprehensive range of compounds with this core structure and their various pharmacological activities (A. El-Azzouny, M. Aboul-Enein, & Mohamed Farouk Hamissa, 2020).
Interaction with DNA
Research on the interaction of chloroquine, a derivative of 7-(Chloromethyl)quinoline, with deoxyribonucleic acid (DNA) suggests a mechanism by which these compounds might affect cellular processes in parasites. This interaction is pivotal in understanding how these compounds inhibit enzymic depolymerization of DNA, reduce its bacterial transforming ability, and interfere with DNA-dependent cellular processes. Such insights are crucial for studying DNA-dependent mechanisms in various biological systems (S. Cohen & K. L. Yielding, 1965).
Bioimaging Applications
7-Aminoquinolines, synthesized using a catalyst-free process, exhibit strong intramolecular charge-transfer fluorescence. Some derivatives specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost bioimaging probes. These compounds provide new insights into developing Golgi-localized probes for cell imaging (Jiahui Chen et al., 2019).
Mecanismo De Acción
- Antimalarial Activity : Quinoline derivatives, including chloroquine, have been used to treat malaria for decades .
- Autoimmune Diseases : Chloroquine analogs have been investigated for treating autoimmune conditions like lupus erythematosus and rheumatoid arthritis .
- Antiviral Properties : Research suggests that chloroquine exhibits antiviral effects against various viruses .
Safety and Hazards
Propiedades
IUPAC Name |
7-(chloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNYGWHNOXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556834 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)quinoline | |
CAS RN |
97850-40-3 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



